molecular formula C12H13N3O2S B5419426 N,N-dimethyl-2-[(3-oxo-3,4-dihydro-2-quinoxalinyl)thio]acetamide

N,N-dimethyl-2-[(3-oxo-3,4-dihydro-2-quinoxalinyl)thio]acetamide

カタログ番号 B5419426
分子量: 263.32 g/mol
InChIキー: IOIVFWPWZQRSHK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-dimethyl-2-[(3-oxo-3,4-dihydro-2-quinoxalinyl)thio]acetamide, also known as DMQX, is a potent non-competitive antagonist of the ionotropic glutamate receptor. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

作用機序

N,N-dimethyl-2-[(3-oxo-3,4-dihydro-2-quinoxalinyl)thio]acetamide acts as a non-competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. By binding to the receptor, this compound prevents the influx of calcium ions into the cell, which is necessary for the excitatory neurotransmitter glutamate to exert its effects. This results in a reduction in the excitability of neurons, which can be beneficial in neurological and psychiatric disorders characterized by hyperexcitability.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate and the activity of glutamate transporters, which can contribute to its anti-epileptic and neuroprotective effects. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity. In addition, this compound has been shown to increase the expression of the GABAergic marker GAD67, which can contribute to its anxiolytic and antipsychotic effects.

実験室実験の利点と制限

One advantage of N,N-dimethyl-2-[(3-oxo-3,4-dihydro-2-quinoxalinyl)thio]acetamide is its high potency and selectivity for the AMPA receptor subtype. This allows for more precise targeting of the receptor and reduces the risk of off-target effects. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure in animal models. In addition, this compound can be difficult to dissolve in aqueous solutions, which can limit its use in certain experimental settings.

将来の方向性

There are several future directions for N,N-dimethyl-2-[(3-oxo-3,4-dihydro-2-quinoxalinyl)thio]acetamide research. One area of interest is the development of more stable analogs of this compound that have a longer half-life and improved solubility. Another area of interest is the investigation of this compound in other neurological and psychiatric disorders, such as traumatic brain injury and post-traumatic stress disorder. Finally, the use of this compound in combination with other drugs or therapies, such as cognitive-behavioral therapy, may enhance its therapeutic potential.

合成法

N,N-dimethyl-2-[(3-oxo-3,4-dihydro-2-quinoxalinyl)thio]acetamide can be synthesized using a multi-step process, starting from 2-chloro-3-nitroquinoxaline. The first step involves the reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride. The resulting 2-amino-3-chloroquinoxaline is then reacted with thioacetic acid in the presence of a base to obtain 2-[(methylthio)acetyl]amino-3-chloroquinoxaline. Finally, the methylthio group is replaced with a dimethylamino group using dimethylamine in the presence of a base to yield this compound.

科学的研究の応用

N,N-dimethyl-2-[(3-oxo-3,4-dihydro-2-quinoxalinyl)thio]acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as epilepsy, depression, anxiety, and schizophrenia. It has been shown to be effective in reducing seizure activity in animal models of epilepsy and in humans with refractory epilepsy. This compound has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety. In addition, this compound has been shown to improve cognitive function in animal models of schizophrenia.

特性

IUPAC Name

N,N-dimethyl-2-[(3-oxo-4H-quinoxalin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-15(2)10(16)7-18-12-11(17)13-8-5-3-4-6-9(8)14-12/h3-6H,7H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIVFWPWZQRSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CSC1=NC2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。